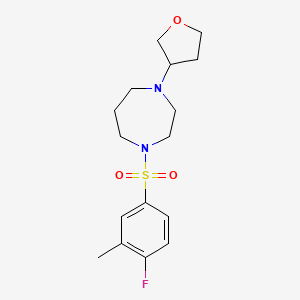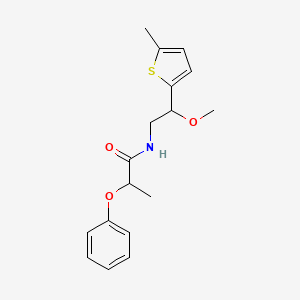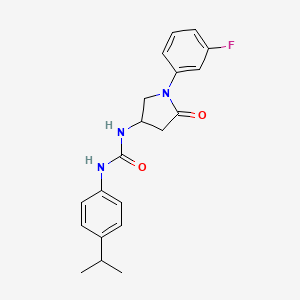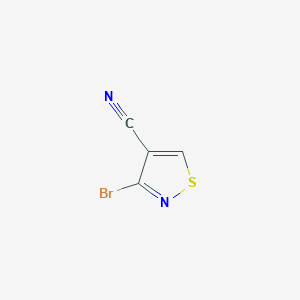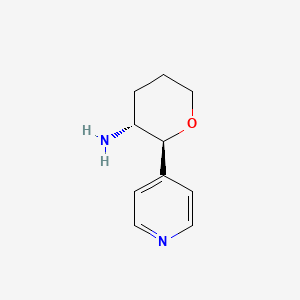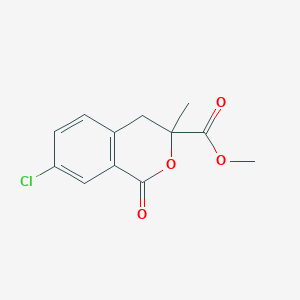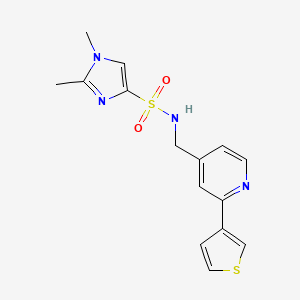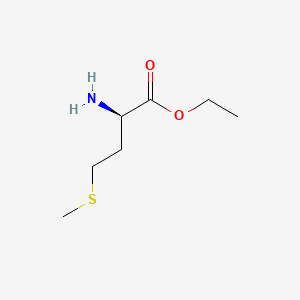
Ethyl d-methioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl d-methioninate is a derivative of the essential amino acid methionine It is an ester formed by the reaction of methionine with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl d-methioninate can be synthesized through the esterification of methionine with ethanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids . Another method involves the reaction of methionine with ethanol in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl d-methioninate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methionine and ethanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Methionine and ethanol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl d-methioninate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to protein synthesis and metabolism.
Medicine: It has potential therapeutic applications, including as a supplement for methionine deficiency.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Ethyl d-methioninate involves its incorporation into proteins and other biomolecules. It can act as a methionine source, participating in protein synthesis and other metabolic pathways. The ester group can be hydrolyzed to release methionine, which can then be utilized by the body .
Comparación Con Compuestos Similares
Similar Compounds
L-methionine ethyl ester: Similar in structure but differs in the chirality of the methionine moiety.
Methionine methyl ester: An ester of methionine with methanol instead of ethanol.
N,N-diallyl methionine ethyl ester: A derivative with additional allyl groups.
Uniqueness
Ethyl d-methioninate is unique due to its specific chirality and the presence of the ethyl ester group. This combination of features can influence its reactivity and biological activity, making it distinct from other methionine derivatives.
Propiedades
Número CAS |
107998-44-7; 7512-43-8 |
|---|---|
Fórmula molecular |
C7H15NO2S |
Peso molecular |
177.26 |
Nombre IUPAC |
ethyl (2R)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
Clave InChI |
ARJXIGOIOGJAKR-ZCFIWIBFSA-N |
SMILES |
CCOC(=O)C(CCSC)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2709257.png)
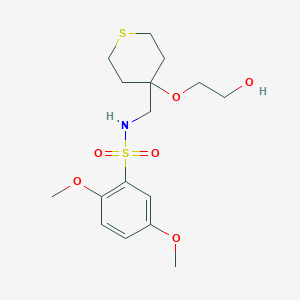
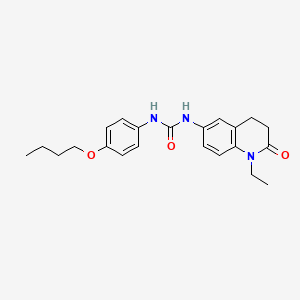
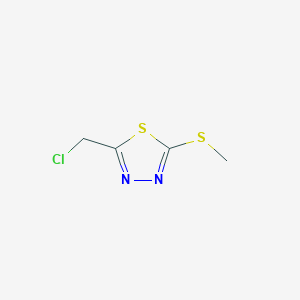
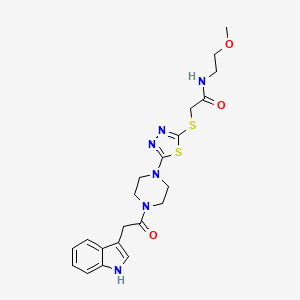
![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)
![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)
